Cas no 82615-37-0 (Phenol,3-(3-methyl-3-buten-1-yl)-)

Phenol,3-(3-methyl-3-buten-1-yl)- structure
82615-37-0 structure
Product name:Phenol,3-(3-methyl-3-buten-1-yl)-
CAS No:82615-37-0
MF:C11H14O
MW:162.22800
CID:708514
PubChem ID:13610234

Phenol,3-(3-methyl-3-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-(3-methyl-3-buten-1-yl)-
    • 3-(3-METHYL-BUT-3-ENYL)-PHENOL
    • 3-(3-methylbut-3-enyl)phenol
    • 3-(3-methyl-3-butenyl)phenol
    • Phenol,3-(3-methyl-3-buten-1-yl)
    • Phenol,3-(3-methyl-3-butenyl)
    • DTXSID80544952
    • SCHEMBL10907937
    • 82615-37-0
    • 3-(3-METHYLBUT-3-EN-1-YL)PHENOL
    • AKOS006289818
    • Inchi: InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8,12H,1,6-7H2,2H3
    • InChI Key: OTKXVYHZHXOALK-UHFFFAOYSA-N
    • SMILES: CC(=C)CCC1=CC(=CC=C1)O

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.6

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.90090

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